2,2-Dimethylvaleroyl chloride

Prodrug Design Pharmacokinetics Opioid Analgesics

2,2-Dimethylvaleroyl chloride (CAS 15721-22-9), also known as 2,2-dimethylpentanoyl chloride or neoheptanoyl chloride, is a branched aliphatic acyl chloride with the formula C7H13ClO and a molecular weight of 148.63 g/mol. It is a colorless to pale yellow corrosive liquid with a density of 0.973 g/cm³ and a boiling point of 83 °C at 77 mm Hg (154.9 °C at 760 mmHg).

Molecular Formula C7H13ClO
Molecular Weight 148.63 g/mol
CAS No. 15721-22-9
Cat. No. B097711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylvaleroyl chloride
CAS15721-22-9
Molecular FormulaC7H13ClO
Molecular Weight148.63 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(=O)Cl
InChIInChI=1S/C7H13ClO/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3
InChIKeyNUBKYCCXDNYHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylvaleroyl chloride (CAS 15721-22-9): A Sterically Hindered C7 Acyl Chloride for Controlled Acylation


2,2-Dimethylvaleroyl chloride (CAS 15721-22-9), also known as 2,2-dimethylpentanoyl chloride or neoheptanoyl chloride, is a branched aliphatic acyl chloride with the formula C7H13ClO and a molecular weight of 148.63 g/mol [1]. It is a colorless to pale yellow corrosive liquid with a density of 0.973 g/cm³ and a boiling point of 83 °C at 77 mm Hg (154.9 °C at 760 mmHg) [2]. The compound features a quaternary carbon at the 2-position bearing two methyl groups, which creates significant steric bulk adjacent to the reactive carbonyl center. This steric profile distinguishes it from linear acyl chlorides such as valeroyl chloride and shorter branched analogs like pivaloyl chloride, making it a specialty acylating agent for introducing the 2,2-dimethylvaleroyl moiety into pharmaceutical intermediates, agrochemicals, and fine chemicals [3].

Why Valeroyl Chloride or Pivaloyl Chloride Cannot Replace 2,2-Dimethylvaleroyl Chloride in Key Applications


Acyl chlorides are highly reactive intermediates, but their steric and electronic properties dictate reaction rates, regioselectivity, and the metabolic stability of downstream products. Linear valeroyl chloride (C5 straight chain) lacks the gem-dimethyl substitution and cannot confer the metabolic shielding or conformational constraint required in pharmaceutical prodrug design [1]. Pivaloyl chloride (C5, 2,2-dimethylpropionyl) introduces a tert-butyl-like group but with a shorter carbon backbone, which alters the lipophilicity (LogP) and spatial orientation of the acyl group relative to the 2,2-dimethylvaleroyl moiety . The extra methylene spacer in 2,2-dimethylvaleroyl chloride provides a distinct balance of steric protection and chain flexibility that neither the linear analog nor the shorter branched analog can replicate. The quantitative evidence below demonstrates these measurable differences that preclude simple substitution.

Head-to-Head Quantitative Differentiation: 2,2-Dimethylvaleroyl Chloride vs. Closest Analogs


Hydrolytic Stability of Morphine 3-Esters: 2,2-Dimethylvaleroyl vs. 2-Phenylbenzoyl vs. 2,2-Diphenylpropionyl Prodrugs

In a direct head-to-head pharmacokinetic study in rabbits, the morphine 3-ester prodrug derived from 2,2-dimethylvaleroyl chloride (compound A) exhibited a mean plasma half-life of morphine release of 0.9 ± 0.2 h, which was significantly shorter than the 2.5 ± 0.6 h for the 2-phenylbenzoyl ester (compound B) and 3.5 ± 3.5 h for the 2,2-diphenylpropionyl ester (compound C) [1]. This demonstrates that the 2,2-dimethylvaleroyl ester undergoes faster enzymatic hydrolysis in vivo compared to bulkier aromatic acyl esters, making it suitable for applications requiring rapid prodrug activation.

Prodrug Design Pharmacokinetics Opioid Analgesics

Boiling Point and Volatility: 2,2-Dimethylvaleroyl Chloride vs. Linear Valeroyl Chloride

2,2-Dimethylvaleroyl chloride has a boiling point of 154.9 ± 8.0 °C at 760 mmHg, whereas linear valeroyl chloride (pentanoyl chloride, CAS 638-29-9) boils at approximately 125–130 °C . This ~25 °C higher boiling point for the branched analog means that reaction mixtures containing excess 2,2-dimethylvaleroyl chloride can tolerate higher-temperature processing without azeotropic loss of the reagent, while unreacted linear valeroyl chloride would distill off more readily, potentially complicating stoichiometric control in large-scale acylations.

Physical Chemistry Process Engineering Distillation Recovery

Lipophilicity (LogP): 2,2-Dimethylvaleroyl Chloride vs. Pivaloyl Chloride

The predicted ACD/LogP for 2,2-dimethylvaleroyl chloride is 2.75, whereas pivaloyl chloride (2,2-dimethylpropionyl chloride) has a predicted LogP of approximately 1.6 . The ~1.15 LogP unit difference reflects the additional methylene spacer in the valeroyl backbone. In drug design, this translates to approximately 14-fold higher theoretical octanol-water partition coefficient, meaning that conjugates acylated with the 2,2-dimethylvaleroyl group will exhibit higher membrane permeability and altered tissue distribution compared to those acylated with the pivaloyl group.

Drug Design ADME Prediction Lipophilicity

Steric Shielding Capacity: Quaternary α-Carbon vs. Linear Acyl Chlorides in Epothilone Intermediate Synthesis

Bayer Schering Pharma patent EP1412323 specifically claims protected 3,5-dihydroxy-2,2-dimethyl-valeronitriles and valeroamides as intermediates for epothilone synthesis, employing the 2,2-dimethylvaleroyl moiety as a critical steric protecting group [1]. Linear valeroyl derivatives lack the gem-dimethyl substitution and would not provide the same degree of metabolic stability or conformational constraint on the macrocyclic epothilone scaffold. While no direct kinetic comparison was disclosed in the patent, the structural requirement for the 2,2-dimethyl substitution is a class-level inference drawn from the necessity of the quaternary carbon to resist enzymatic degradation of the nitrile/amide intermediates during epothilone total synthesis.

Epothilone Synthesis Protecting Group Strategy Cancer Chemotherapy

Procurement-Driven Application Scenarios for 2,2-Dimethylvaleroyl Chloride (CAS 15721-22-9)


Synthesis of Rapid-Release Opioid Prodrugs (Morphine 3-Ester Analogs)

Based on the pharmacokinetic evidence in rabbits, the 2,2-dimethylvaleroyl ester of morphine exhibits a plasma half-life of 0.9 h, matching unmodified morphine and enabling rapid prodrug activation [1]. Medicinal chemistry teams designing opioid analgesics with predictable, fast onset should select 2,2-dimethylvaleroyl chloride over aromatic acyl chlorides (e.g., 2-phenylbenzoyl chloride or 2,2-diphenylpropionyl chloride) when the goal is to minimize lag time between oral administration and therapeutic effect. The reagent is used to acylate the 3-OH position of morphine or related morphinan scaffolds under standard Schotten-Baumann conditions.

Epothilone Anticancer Agent Intermediate Manufacturing

Patent EP1412323 explicitly requires the 2,2-dimethylvaleroyl moiety for protecting 3,5-dihydroxy intermediates in the total synthesis of epothilones and their derivatives [1]. Process chemistry groups manufacturing epothilone analogs for oncology clinical programs should procure 2,2-dimethylvaleroyl chloride as the designated precursor for preparing 2,2-dimethylvaleronitrile and valeroamide intermediates. Linear valeroyl chloride or pivaloyl chloride cannot fulfill this role due to the absence of the quaternary α-carbon required for metabolic stability of the protected intermediates.

Lipophilicity-Tuned Agrochemical Intermediate Synthesis

With a LogP of 2.75, the 2,2-dimethylvaleroyl group imparts ~14-fold higher lipophilicity compared to the pivaloyl group (LogP ~1.6) [1][2]. Agrochemical formulation chemists designing pesticides or herbicides requiring enhanced foliar penetration and cuticular wax solubility should select 2,2-dimethylvaleroyl chloride over pivaloyl chloride when acylation of active ingredients is intended to improve leaf uptake. The extra methylene spacer provides the optimal balance between lipophilicity and molecular weight for passive membrane diffusion.

Scalable Acylations Requiring High-Temperature Processing Windows

The boiling point of 2,2-dimethylvaleroyl chloride (154.9 °C at 760 mmHg) is ~25–30 °C higher than that of linear valeroyl chloride [1]. This enables pilot-plant and production-scale acylations to be conducted at elevated temperatures without excessive loss of the acylating reagent through volatilization. Process engineers should specify 2,2-dimethylvaleroyl chloride in place of linear valeroyl chloride when reaction kinetics demand temperatures above 100 °C and stoichiometric precision is critical for yield and impurity control.

Quote Request

Request a Quote for 2,2-Dimethylvaleroyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.